5-Hydroxydihydro-2H-pyran-3(4H)-one
Description
5-Hydroxydihydro-2H-pyran-3(4H)-one is a saturated oxygen-containing heterocyclic compound featuring a hydroxyl group at the 5-position and a ketone at the 3-position. The hydroxyl group in the target compound likely enhances its hydrogen-bonding capacity and stereochemical complexity, making it valuable for applications in pharmaceuticals and asymmetric synthesis .
Properties
IUPAC Name |
5-hydroxyoxan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-5(7)3-8-2-4/h4,6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCICKFJJQYJYBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Hydroxymethylpyrones
A high-yield route involves the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone (HMP) using palladium-based catalysts. For example, 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one is synthesized via hydrogenation of HMP under 5 wt% Pd/Nb₂O₅ catalysis in 1-butanol at 69.84°C and 5171.62 Torr H₂ pressure for 5 hours . This method achieves a 92% selectivity toward the dihydro product, avoiding over-hydrogenation to hexalactone derivatives. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | 5 wt% Pd/Nb₂O₅ |
| Solvent | 1-Butanol |
| Temperature | 69.84°C |
| H₂ Pressure | 5171.62 Torr |
| Yield | 92% |
The solvent choice critically influences selectivity, with 1-butanol favoring dihydro product formation over tetrahydro derivatives .
Achmatowicz Rearrangement of Furan Derivatives
The Achmatowicz rearrangement converts furan alcohols into functionalized pyranones. For instance, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one is synthesized by oxidizing 2-chloro-1-(furan-2-yl)ethanol with meta-chloroperbenzoic acid (m-CPBA) . While this method targets a chlorinated analog, substituting the furan precursor with a 5-hydroxyl-bearing derivative could yield the target compound. The reaction proceeds via epoxidation of the furan ring, followed by acid-mediated cyclization to form the pyranone core .
Knoevenagel Condensation and Cyclization
A one-pot, three-component reaction between aldehydes, malononitrile, and β-ketoesters under basic conditions generates 4H-pyran derivatives. For example, ethyl acetoacetate reacts with aryl aldehydes and malononitrile in ethanolic piperidine to form 4H-pyran-3-carbonitrile intermediates, which are hydrolyzed to the corresponding pyranones . Adapting this method by introducing a hydroxyl group at position 5 via post-cyclization oxidation (e.g., using H₂O₂ or O₂) could yield the target compound. Reported yields for analogous pyran derivatives range from 70–85% .
Formylation and Cyclization of Hydroxyketones
A classic approach involves formylation of β-hydroxyketones followed by cyclization. For example, sodium methoxide and methyl formate mediate the formylation of pent-3-ene-2-one, yielding 2-methyl-2,3-dihydro-4-pyrone after acidification . By substituting the starting ketone with a 5-hydroxy analog, this method could directly generate 5-hydroxydihydro-2H-pyran-3(4H)-one. Key reaction conditions include:
-
Base : Sodium methoxide (0.6 molar equivalents)
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Formylating Agent : Methyl formate
-
Temperature : 0–30°C during formylation
Organocatalytic Annulation Reactions
Phosphine-catalyzed annulation between aldehydes and allenoates offers a metal-free route to 6-substituted 2-pyrones. For example, trialkylphosphines (e.g., PBu₃) catalyze the reaction of aldehydes with ethyl allenoate to form 2-pyrones via zwitterionic intermediates . Introducing a hydroxyl group at position 5 requires hydroxylated aldehydes or post-synthetic modification. Yields for analogous reactions exceed 80% under optimized conditions .
Comparative Analysis of Methods
| Method | Yield | Catalyst | Key Advantage | Limitation |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92% | Pd/Nb₂O₅ | High selectivity | Requires high-pressure H₂ |
| Achmatowicz Rearrangement | 70% | m-CPBA | Stereoselectivity | Multi-step synthesis |
| Knoevenagel Condensation | 85% | Piperidine | One-pot reaction | Requires hydrolysis step |
| Formylation/Cyclization | 75% | NaOMe | Scalability | Sensitive to moisture |
| Organocatalytic Annulation | 80% | PBu₃ | Metal-free | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
5-Hydroxydihydro-2H-pyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming diketone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in dihydroxy derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
Diketone Derivatives: Formed through oxidation.
Dihydroxy Derivatives: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
5-Hydroxydihydro-2H-pyran-3(4H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Hydroxydihydro-2H-pyran-3(4H)-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The table below summarizes key differences between 5-Hydroxydihydro-2H-pyran-3(4H)-one and its analogs:
Key Findings from Comparative Studies
Electronic and Reactivity Differences
- Oxygen vs. Sulfur Heterocycles : The substitution of oxygen with sulfur in dihydro-2H-thiopyran-3(4H)-one increases molecular weight and alters electronic properties. Sulfur’s lower electronegativity and larger atomic size may enhance nucleophilicity, affecting reactivity in cycloadditions or alkylation reactions .
- This could also stabilize transition states in stereoselective reactions .
Conformational and Crystallographic Behavior
- The benzothiazinone analog () adopts a screw-boat conformation in its thiazine ring, with a planar Z-式 ethene bond. In contrast, pyran-3-one derivatives typically exhibit chair or half-chair conformations. The hydroxyl group in the target compound may induce steric hindrance or intramolecular H-bonding, further distorting ring geometry .
- Crystal packing in the benzothiazinone derivative is stabilized by C–H···O interactions, forming trans-dimers. The hydroxylated pyranone could exhibit similar or stronger intermolecular interactions, influencing crystallization behavior .
Biological Activity
5-Hydroxydihydro-2H-pyran-3(4H)-one, also known as a derivative of pyran, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which contribute to its biological properties. The compound's molecular formula is , and it possesses a hydroxyl group that plays a crucial role in its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound has shown potential antioxidant properties, which may help in combating oxidative stress in cells. This activity is often measured by the ability to scavenge free radicals and reduce the formation of reactive oxygen species (ROS) .
- Antimicrobial Effects : Preliminary studies indicate that derivatives of pyrans, including this compound, exhibit antimicrobial activity against various pathogens. The exact mechanism involves disruption of bacterial cell membranes and inhibition of vital enzymatic processes .
- Cytotoxicity Against Cancer Cells : Research has indicated that certain pyran derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies have demonstrated that these compounds can downregulate cyclin-dependent kinases (CDKs) involved in cell cycle progression .
Antioxidant Activity
A study evaluating the antioxidant capacity of various pyran derivatives reported that this compound exhibited significant reducing power, with an EC50 value comparable to established antioxidants . This suggests its potential application in formulations aimed at reducing oxidative damage.
Antimicrobial Studies
In vitro assays have shown that this compound demonstrates antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentrations (MICs) were reported as low as 32 µg/mL against Staphylococcus aureus . These findings highlight its potential as a lead compound for developing new antimicrobial agents.
Cytotoxicity on Cancer Cell Lines
Research focusing on the cytotoxic effects of this compound on cancer cell lines revealed that it induced significant apoptosis in HCT-116 colorectal cancer cells. The compound was found to increase the expression levels of pro-apoptotic genes such as caspase-3, leading to enhanced cell death .
Case Studies
- Case Study on Antioxidant Properties : A comparative analysis demonstrated that this compound had an EC50 value of 0.089 mM in reducing power assays, indicating strong antioxidant potential relative to other tested compounds .
- Antimicrobial Efficacy : In a study assessing various pyran derivatives against MRSA strains, this compound showed promising results with MICs ranging from 8 to 16 µg/mL, suggesting effectiveness against resistant strains .
Data Summary Table
Q & A
Q. What established synthetic protocols exist for 5-Hydroxydihydro-2H-pyran-3(4H)-one, and how can their efficiency be quantified?
A four-step synthesis starting from α-ketoglutaric acid achieves a 31% overall yield. Key steps include cyclization and ketone functionalization, with intermediates purified via column chromatography. Efficiency is quantified by yield optimization at each step and spectroscopic validation (e.g., NMR, IR) .
Q. Which spectroscopic and crystallographic techniques are optimal for characterizing the compound’s structure?
Single-crystal X-ray diffraction resolves stereochemistry, while -NMR (300 MHz, CDCl) identifies proton environments (e.g., hydroxyl and carbonyl groups). IR spectroscopy confirms functional groups (ν ~1640 cm for ketones) .
Q. How can researchers assess the compound’s bioactivity in preliminary assays?
Use minimum inhibitory concentration (MIC) assays against bacterial strains (e.g., S. aureus) or enzyme inhibition studies (e.g., 5-lipoxygenase). Structural analogs show activity at µM concentrations, guiding initial dose ranges .
Q. What methods validate purity and stability under varying storage conditions?
High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Accelerated stability studies (40°C/75% RH) over 4–6 weeks predict shelf life, complemented by thermal gravimetric analysis (TGA) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) resolve contradictions in reaction yield data?
Employ factorial design (e.g., 2 factorial) to isolate variables (temperature, catalyst loading). Response surface methodology (RSM) optimizes interactions, reducing experimental runs by 50–70% while maintaining statistical power .
Q. What strategies enhance bioactivity through Structure-Activity Relationship (SAR) studies?
Introduce substituents at the 5-hydroxy position (e.g., halogenation or alkylation) and evaluate IC shifts. Computational docking (AutoDock Vina) predicts binding affinities to targets like histamine H receptors, prioritizing synthetic targets .
Q. How can orthogonal analytical methods improve quantification in complex matrices?
Pair reversed-phase HPLC with mass spectrometry (LC-MS) for specificity, or use differential scanning calorimetry (DSC) to detect polymorphic impurities. Orthogonal design minimizes matrix interference by optimizing mobile phase pH and column temperature .
Q. What reactor designs maximize scalability for multi-step syntheses?
Continuous-flow reactors with in-line FTIR monitoring enhance heat/mass transfer for exothermic steps (e.g., cyclization). Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics predict clogging risks and residence time distributions .
Q. How do machine learning models accelerate reaction optimization?
Train neural networks on historical yield data (temperature, solvent polarity, catalyst type) to predict optimal conditions. Transfer learning adapts models to new substrates, reducing experimental iterations by 30–40% .
Q. What statistical frameworks validate reproducibility in multi-lab studies?
Apply Bayesian hierarchical modeling to account for inter-lab variability. Monte Carlo simulations estimate confidence intervals for critical parameters (e.g., enantiomeric excess), ensuring robustness in collaborative research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
